

A Technical Guide to Lauric Acid-13C-1: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: Lauric acid-13C-1

Cat. No.: B1612441

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid-13C-1 is a stable isotope-labeled form of lauric acid, a 12-carbon saturated fatty acid. The incorporation of a carbon-13 isotope at the C-1 position makes it a valuable tool for researchers in various fields, including metabolism, lipidomics, and drug development. Its primary application lies in its use as a tracer to study the metabolic fate of lauric acid and as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples. This technical guide provides an in-depth overview of the physical and chemical properties of **Lauric acid-13C-1**, detailed experimental protocols for its use, and insights into the signaling pathways it can help elucidate.

Data Presentation: Physical and Chemical Properties

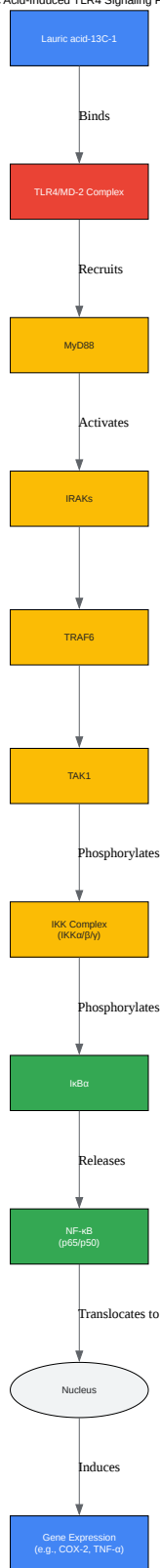
A comprehensive summary of the key physical and chemical properties of **Lauric acid-13C-1** is presented in the table below. This information has been compiled from various chemical suppliers and databases.

Property	Value	References
Physical State	Solid at room temperature	--INVALID-LINK--, --INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Molecular Formula	C ₁₁ ¹³ CH ₂₄ O ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	201.31 g/mol	--INVALID-LINK--, --INVALID-LINK--
Melting Point	44-46 °C	--INVALID-LINK--
Boiling Point	225 °C at 100 mmHg	--INVALID-LINK--
Solubility	Soluble in ethanol, DMSO, and DMF	--INVALID-LINK--
Isotopic Purity	Typically ≥99 atom % ¹³ C	--INVALID-LINK--
Storage	Store at room temperature	--INVALID-LINK--

Signaling Pathways

Lauric acid, and by extension its isotopic analog, is known to activate inflammatory signaling pathways through the Toll-like receptor 4 (TLR4).[1][2][3] This interaction triggers a downstream cascade involving the activation of NF-κB and the subsequent expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[4][5] The use of **Lauric acid-13C-1** allows for precise tracing of its uptake and metabolism in cells, providing a clearer understanding of its role in initiating these signaling events.

Lauric Acid-Induced TLR4 Signaling Pathway



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Caption: Lauric acid activates the TLR4 signaling cascade.

Experimental Protocols

The primary utility of **Lauric acid-13C-1** lies in its application in metabolic tracing and quantification studies. Below are detailed methodologies for key experiments.

Metabolic Tracing of Lauric Acid-13C-1 in Cultured Cells

This protocol outlines the general steps for tracing the metabolic fate of **Lauric acid-13C-1** in a cell culture system.

a. Cell Culture and Labeling:

- Culture cells of interest (e.g., RAW 264.7 macrophages) to the desired confluency.
- Prepare a stock solution of **Lauric acid-13C-1** complexed to fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
- Replace the normal culture medium with a medium containing the **Lauric acid-13C-1**/BSA complex at a final concentration typically ranging from 10 to 100 μM .
- Incubate the cells for a specific period (e.g., 1, 4, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

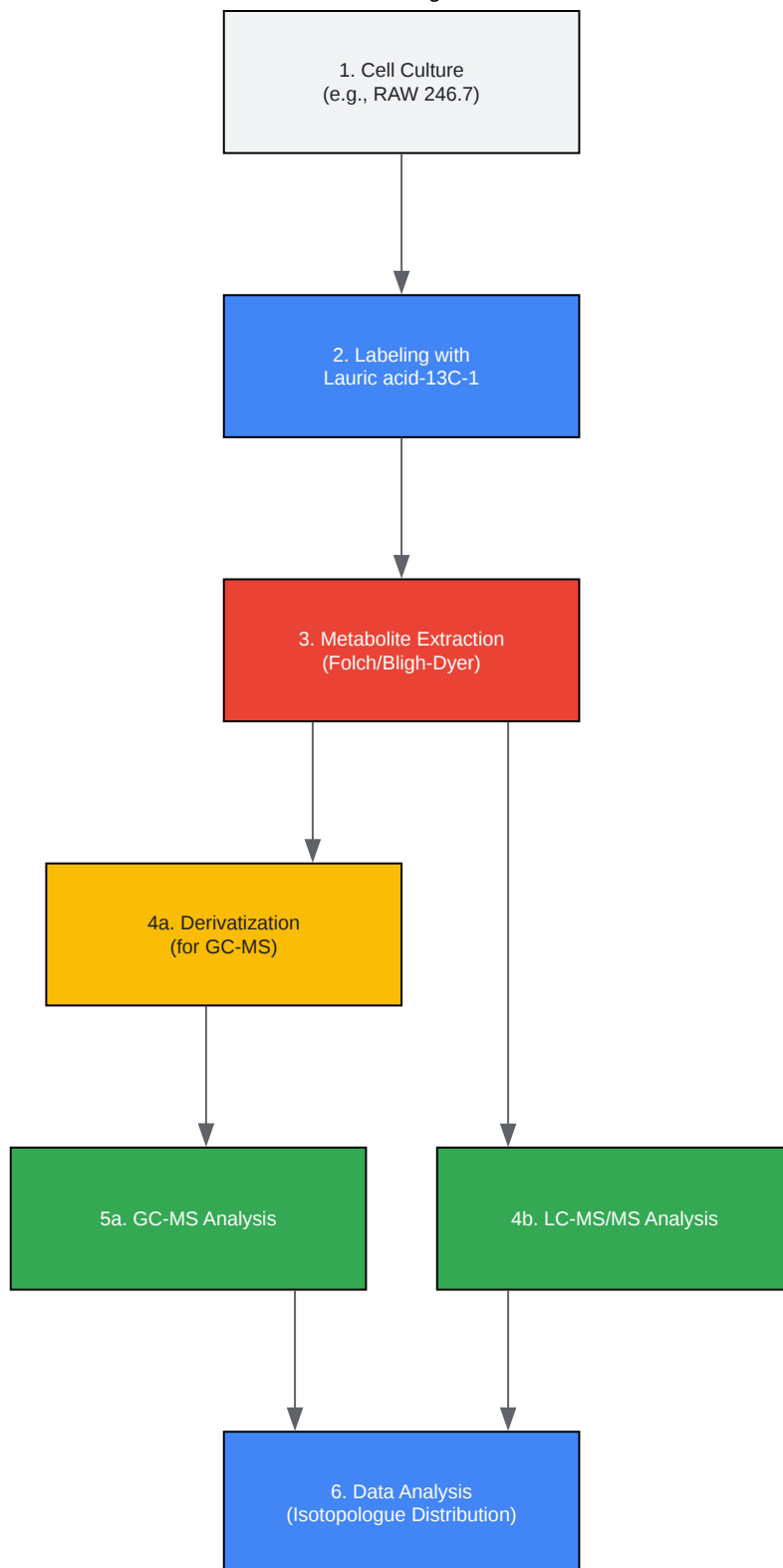
b. Metabolite Extraction:

- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled lauric acid.
- Quench the metabolism by adding a cold solvent mixture, typically methanol/water (80:20, v/v).
- Scrape the cells and collect the cell suspension.
- Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate the lipid and aqueous phases.

c. Sample Analysis by Mass Spectrometry (GC-MS or LC-MS):

- For GC-MS analysis:
 - Derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMES) by incubation with a reagent like boron trifluoride in methanol.
 - Analyze the FAMES using a GC-MS system to separate and identify the different fatty acid species and their ^{13}C -labeled isotopologues.
- For LC-MS analysis:
 - Reconstitute the dried lipid extract in a suitable solvent.
 - Analyze the sample using a high-resolution LC-MS/MS system to identify and quantify the incorporation of ^{13}C into various lipid species.

Workflow for Metabolic Tracing with Lauric Acid-13C-1



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Caption: A generalized workflow for cellular metabolic tracing.

Quantification of Endogenous Lauric Acid using Lauric Acid-13C-1 as an Internal Standard

This protocol describes the use of **Lauric acid-13C-1** as an internal standard for the accurate quantification of unlabeled lauric acid in a biological sample.

a. Sample Preparation:

- To a known amount of the biological sample (e.g., plasma, tissue homogenate), add a known amount of **Lauric acid-13C-1**.
- Perform lipid extraction as described in the metabolic tracing protocol.

b. Analysis by GC-MS or LC-MS:

- Analyze the extracted lipids using either GC-MS (after derivatization) or LC-MS.
- Monitor the ion signals corresponding to both the unlabeled lauric acid and the ¹³C-labeled internal standard.

c. Quantification:

- Generate a standard curve using known concentrations of unlabeled lauric acid and a fixed concentration of **Lauric acid-13C-1**.
- Calculate the ratio of the peak area of the unlabeled lauric acid to the peak area of the **Lauric acid-13C-1** in the experimental samples.
- Determine the concentration of the endogenous lauric acid in the sample by comparing this ratio to the standard curve. This method corrects for variations in sample extraction and instrument response.

Conclusion

Lauric acid-13C-1 is a powerful and versatile tool for researchers investigating fatty acid metabolism and its role in cellular signaling. Its stable isotopic label allows for precise and accurate tracing and quantification, providing valuable insights into complex biological processes. The experimental protocols and signaling pathway information provided in this

guide serve as a comprehensive resource for scientists and drug development professionals seeking to utilize **Lauric acid-13C-1** in their research endeavors.

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